REACTION_CXSMILES
|
[CH3:1][C:2]([NH:9][C:10]1[N:15]=[C:14]([NH:16][C:17]([CH3:24])([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH3:18])[N:13]=[C:12](Cl)[N:11]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])[CH3:3].[CH3:26][C:27]([NH2:34])([CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])[CH3:28].C1C=CNC(=O)C=1.[OH-].[Na+]>>[CH3:1][C:2]([NH:9][C:10]1[N:15]=[C:14]([NH:16][C:17]([CH3:24])([CH3:18])[CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])[N:13]=[C:12]([NH:34][C:27]([CH3:28])([CH3:26])[CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])[N:11]=1)([CH3:3])[CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6] |f:3.4|
|
Name
|
2,4-bis(2,4,4-trimethyl-2-pentylamino)-6-chloro-s-triazine
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(C)(C)C)NC1=NC(=NC(=N1)NC(C)(CC(C)(C)C)C)Cl
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(C)(C)C)N
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.7 g
|
Type
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TEMPERATURE
|
Details
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heated at the boiling point for 21/2 hours during which time the mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
At the end of this period the mixture is cooled
|
Type
|
CUSTOM
|
Details
|
yielding a solid mass which
|
Type
|
ADDITION
|
Details
|
is treated with about 10 ml
|
Type
|
FILTRATION
|
Details
|
On filtration, 4.52 g
|
Type
|
CUSTOM
|
Details
|
of a beige solid is obtained m.p. 151°-156° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the beige solid from 75 ml
|
Type
|
CUSTOM
|
Details
|
of hot ethanol yields 3.09 g
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(C)(C)C)(C)NC1=NC(=NC(=N1)NC(CC(C)(C)C)(C)C)NC(CC(C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |